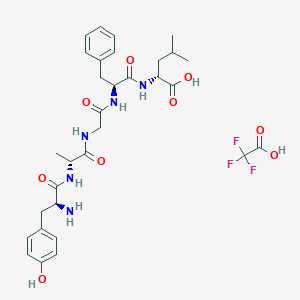
2-Amino-5-fluoro-3-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-fluoro-3-hydroxybenzoic acid is an organic compound that has garnered significant interest in scientific research due to its unique properties. This compound is a derivative of salicylic acid, a naturally occurring substance widely used in medicine for its anti-inflammatory properties. It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoic acid core.
Vorbereitungsmethoden
The synthesis of 2-amino-5-fluoro-3-hydroxybenzoic acid can be achieved through various methods. One common synthetic route involves the use of 4-fluoroaniline as a starting material. The process includes the following steps:
Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, the diketone is oxidized under alkaline conditions using hydrogen peroxide to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-5-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-fluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-amino-5-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit folic acid synthesis by binding to pteridine synthetase, thereby preventing the synthesis of folic acid . This mechanism is similar to that of other aminosalicylic acids used in medicine.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-Fluor-3-Hydroxybenzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-Amino-5-Hydroxybenzoesäure: Fehlt das Fluoratom, was sich auf seine biologische Aktivität und chemische Reaktivität auswirken kann.
3-Amino-5-Fluor-2-Hydroxybenzoesäure: Hat eine andere Anordnung der funktionellen Gruppen, was zu Variationen in seinen Eigenschaften und Anwendungen führt
Das Vorhandensein des Fluoratoms in 2-Amino-5-Fluor-3-Hydroxybenzoesäure macht es einzigartig, da Fluor die Reaktivität, Stabilität und biologische Aktivität der Verbindung deutlich beeinflussen kann.
Schlussfolgerung
2-Amino-5-Fluor-3-Hydroxybenzoesäure ist eine vielseitige Verbindung mit einem erheblichen Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem wertvollen Untersuchungsobjekt in Chemie, Biologie, Medizin und Industrie. Das Verständnis seiner Herstellungsmethoden, chemischen Reaktionen und Anwendungen kann den Weg für neue Entdeckungen und Innovationen ebnen.
Eigenschaften
Molekularformel |
C7H6FNO3 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
2-amino-5-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
YCGDTOGRPJWAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)




![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B12465361.png)

